4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is a compound that belongs to the class of liquid crystalline materials. These materials exhibit unique properties that make them valuable in various applications, particularly in the field of display technologies. The compound is characterized by its ability to form smectic and nematic phases, which are essential for the functionality of liquid crystal displays (LCDs).
Vorbereitungsmethoden
The synthesis of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate typically involves a multi-step process. The general synthetic route includes the following steps:
Preparation of 4-(4-hexylcyclohexyl)benzoic acid: This is achieved through the alkylation of cyclohexanone followed by a Friedel-Crafts acylation reaction.
Formation of 4-(4-hexylcyclohexyl)benzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-isothiocyanatophenol: The final step involves the reaction of the acyl chloride with 4-isothiocyanatophenol under basic conditions to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amines.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of liquid crystalline materials and their phase transitions.
Biology: The compound’s ability to form ordered structures makes it useful in studying cell membrane mimetics and other biological assemblies.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its unique phase behavior.
Wirkmechanismus
The mechanism of action of 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate is primarily related to its liquid crystalline properties. The compound forms ordered structures that can align in response to external electric fields, a property that is exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involved are related to the electro-optic effects that control the light modulation in these devices .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Isothiocyanatophenyl 4-(4-hexylcyclohexyl)benzoate include:
- 4-Isothiocyanatophenyl 4-(4-pentylcyclohexyl)benzoate
- 4-Isothiocyanatophenyl 4-(4-butylcyclohexyl)benzoate
- 4-Isothiocyanatophenyl 4-(4-octylcyclohexyl)benzoate
These compounds share the isothiocyanatophenyl and cyclohexylbenzoate moieties but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which influences its liquid crystalline properties and phase behavior .
Eigenschaften
CAS-Nummer |
151103-65-0 |
---|---|
Molekularformel |
C26H31NO2S |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
(4-isothiocyanatophenyl) 4-(4-hexylcyclohexyl)benzoate |
InChI |
InChI=1S/C26H31NO2S/c1-2-3-4-5-6-20-7-9-21(10-8-20)22-11-13-23(14-12-22)26(28)29-25-17-15-24(16-18-25)27-19-30/h11-18,20-21H,2-10H2,1H3 |
InChI-Schlüssel |
FWOBLTSZIWQOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.